molecular formula C17H12F3N3OS B2370912 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 321430-09-5

4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2370912
CAS No.: 321430-09-5
M. Wt: 363.36
InChI Key: RJGNAAXFGKJRBV-UHFFFAOYSA-N
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Description

4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H12F3N3OS and its molecular weight is 363.36. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c1-10-14(25-16(22-10)11-4-3-7-21-9-11)15(24)23-13-6-2-5-12(8-13)17(18,19)20/h2-9H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGNAAXFGKJRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H16F3N3OC_{18}H_{16}F_3N_3O and a molecular weight of approximately 363.34 g/mol. The presence of thiazole and pyridine rings contributes to its biological activity, as these moieties are often involved in interactions with biological targets.

Research indicates that compounds with thiazole and pyridine structures often exhibit significant interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, thereby affecting its pharmacokinetics and dynamics.

Anticancer Properties

Several studies have assessed the anticancer potential of thiazole derivatives. For instance, thiazole compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that similar thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxicity .

Compound Cell Line IC50 (µM)
Thiazole AHT-291.61
Thiazole BJurkat1.98
Thiazole CHepG-223.30

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups like methyl at specific positions enhances cytotoxic activity .

Antimicrobial Activity

Thiazoles are also known for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

  • Antitumor Activity : A study involving a series of thiazole derivatives highlighted their effectiveness against breast cancer cell lines. The compounds were tested for their ability to induce apoptosis, resulting in significant cell death at concentrations as low as 5 µM .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of thiazole derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the thiazole structure could enhance antibacterial activity significantly .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance:

  • A study published in Pharmaceuticals evaluated the anticancer activity of various thiazole derivatives. The antiproliferative effects were tested against multiple human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1 and HaCaT). The results indicated that certain derivatives demonstrated considerable cytotoxicity, suggesting that modifications in the thiazole structure can enhance anticancer activity .

Potential Therapeutic Uses

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its potential as an anticancer agent could lead to further development in targeted cancer therapies.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in preclinical models:

StudyCompoundCell Lines TestedKey Findings
Thiazole DerivativeA375, MCF-7Significant cytotoxicity observed
Trifluoromethyl AnalogsSNB-19, OVCAR-8High percent growth inhibition
General Thiazole CompoundsVarious Cancer LinesInduction of apoptosis noted

Q & A

Basic: How can researchers optimize the synthetic route for 4-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide?

Methodological Answer:
Synthetic optimization involves multi-step protocols with careful control of reaction conditions. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between thiazole-carboxylic acid intermediates and substituted anilines .
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane improve reaction yields due to enhanced solubility of intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and identifying byproducts .
    Advanced Tip : Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity in heterocyclic ring formation .

Basic: What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve the thiazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group (19^19F NMR at ~-60 ppm) .
  • X-ray Crystallography : Use SHELXL for refinement of crystallographic data. For poorly diffracting crystals, apply twin refinement protocols in SHELXD to resolve disorder in the trifluoromethylphenyl group .
    Advanced Tip : Pair crystallography with DFT calculations (e.g., Gaussian 09) to validate electronic structure and hydrogen-bonding networks .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s kinase inhibition potential?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the pyridinyl (e.g., 4-pyridinyl vs. 3-pyridinyl) or trifluoromethylphenyl groups to assess steric and electronic effects .
  • Biochemical Assays : Use fluorescence-based kinase assays (e.g., Z’-LYTE™) to measure IC50_{50} values against Src-family kinases. Include positive controls like dasatinib for comparison .
    Key Reference : demonstrates that 2-aminothiazole derivatives achieve subnanomolar potency via hydrogen bonding with kinase ATP pockets.

Advanced: How to resolve contradictory data in biological activity across cell-based assays?

Methodological Answer:

  • Assay Validation : Confirm target engagement using cellular thermal shift assays (CETSA) to verify compound-target binding in live cells .
  • Off-Target Screening : Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify unintended interactions .
    Case Study : highlights discrepancies in antimicrobial activity due to differences in bacterial membrane permeability; address this via logP optimization .

Basic: What computational tools predict the compound’s metabolic stability and pharmacokinetics?

Methodological Answer:

  • In Silico Tools : Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration .
  • Key Parameters : Optimize logP (target 2–3) and topological polar surface area (<140 Ų) to enhance oral bioavailability .
    Advanced Tip : Combine molecular dynamics (e.g., GROMACS) with free-energy perturbation to model metabolite formation pathways.

Advanced: How to address poor crystallinity during X-ray structure determination?

Methodological Answer:

  • Crystallization Screens : Use high-throughput vapor diffusion with PEG-based precipitants. Add 5% DMSO to improve crystal lattice formation .
  • Data Collection : For twinned crystals, apply the HKL-3000 pipeline with SHELXD for data integration and scaling .
    Reference : details SHELX’s robustness in handling twinned data and partial disorder in aromatic systems.

Advanced: What strategies improve selectivity for a target enzyme over homologous isoforms?

Methodological Answer:

  • Structural Biology : Resolve co-crystal structures (e.g., with Factor Xa) to identify isoform-specific binding pockets. Mutagenesis studies (e.g., alanine scanning) validate critical residues .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to design substituents that sterically block off-target isoform binding .

Basic: How to evaluate in vitro cytotoxicity and therapeutic index?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays in multiple cell lines (e.g., HEK293, HepG2) to determine IC50_{50} values .
  • Therapeutic Index : Calculate the ratio of cytotoxicity (IC50_{50}) to target inhibition (e.g., kinase IC50_{50}) to prioritize analogs .

Advanced: How to validate target engagement in vivo for preclinical studies?

Methodological Answer:

  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated Src in blood samples) post-dose in rodent models .
  • Microdosing : Use 14^14C-labeled compound with accelerator mass spectrometry (AMS) to correlate plasma exposure with target modulation .

Basic: What are common pitfalls in scaling up synthesis for in vivo studies?

Methodological Answer:

  • Byproduct Control : Optimize column chromatography (e.g., reverse-phase C18) to remove genotoxic impurities .
  • Yield Improvement : Replace batch reactions with flow chemistry for exothermic steps (e.g., thiazole ring closure) .

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